2-Bromophenylsulfonylethanol
Description
2-Bromophenylsulfonylethanol is an organosulfur compound characterized by a phenyl ring substituted with a bromine atom at the ortho position (C-2) and a sulfonylethanol (-SO₂-CH₂-CH₂-OH) functional group. Its molecular formula is C₈H₉BrO₃S, with a molecular weight of 265.18 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its reactive sulfonyl and hydroxyl moieties.
Properties
IUPAC Name |
2-(2-bromophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTZCZYNHPLQRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CCO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373751 | |
| Record name | 2-(2-bromophenyl)sulfonylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-17-5 | |
| Record name | 2-[(2-Bromophenyl)sulfonyl]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromophenyl)sulfonylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 685892-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenylsulfonylethanol typically involves the reaction of 2-bromophenylsulfonyl chloride with ethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromophenylsulfonylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a phenylsulfonylethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 2-bromophenylsulfonylacetaldehyde.
Reduction: Formation of phenylsulfonylethanol.
Substitution: Formation of 2-aminophenylsulfonylethanol or 2-thiophenylsulfonylethanol.
Scientific Research Applications
2-Bromophenylsulfonylethanol is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromophenylsulfonylethanol involves its interaction with specific molecular targets. The bromine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by interacting with their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Isomers: Ortho vs. Para Substitution
The positional isomerism of the bromine atom (ortho vs. para) significantly influences physicochemical properties. For instance:
- 4-Bromophenylsulfonylethanol (para): The para isomer (C₈H₉BrO₃S, MW 265.18 g/mol) exhibits a solubility of 3.77 mM in aqueous solution at 1 mg/mL, as reported in commercial research products . The absence of steric effects in the para position may enhance its solubility and suitability for reactions requiring planar geometry.
Table 1: Comparison of Ortho and Para Isomers
| Property | 2-Bromophenylsulfonylethanol (ortho) | 4-Bromophenylsulfonylethanol (para) |
|---|---|---|
| Molecular Formula | C₈H₉BrO₃S | C₈H₉BrO₃S |
| Molecular Weight (g/mol) | 265.18 | 265.18 |
| Solubility (mM) | Not reported | 3.77 (at 1 mg/mL) |
| Key Feature | Steric hindrance at ortho position | Enhanced solubility |
Functional Group Variations: Sulfonylethanol vs. Triazole Derivatives
A structurally related compound, 2-({4-(2-Bromophenyl)-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone (C₂₅H₂₂BrN₃O₂S, MW 508.5 g/mol), incorporates a triazole ring and a thioether (-S-) group instead of the sulfonylethanol moiety . Key differences include:
- Hydrogen Bonding: The sulfonylethanol group in this compound enables stronger hydrogen bonding compared to the thioether and triazole groups, impacting solubility and crystal packing.
Table 2: Functional Group Comparison
| Compound | Functional Groups | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| This compound | -SO₂, -OH | 265.18 | Synthetic intermediate |
| Triazole derivative | -S-, triazole, ethanone | 508.5 | Medicinal chemistry |
Physicochemical Properties and Methodologies
While solubility data for the ortho isomer is lacking, computational tools like SHELX and ORTEP (used in crystallography) can model steric and electronic effects to predict properties . For example:
- Steric Effects : Ortho substitution may reduce solubility due to hindered molecular packing.
- Thermal Stability : The para isomer’s linear structure likely confers higher melting points, though experimental data is needed.
Biological Activity
2-Bromophenylsulfonylethanol is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a bromine atom attached to a phenyl ring, along with a sulfonyl group and a hydroxyl group. Its chemical structure can be represented as follows:
- Chemical Formula : CHBrOS
- Molecular Weight : 189.15 g/mol
- CAS Number : 685892-17-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, enhancing the compound's affinity for specific molecular targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through apoptosis induction.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results demonstrated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound has promising potential as an antimicrobial agent.
Anticancer Activity
In vitro studies conducted on various cancer cell lines revealed that this compound could significantly reduce cell viability. The IC values were as follows:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These results suggest that the compound may act as a potential anticancer drug candidate.
Case Studies
Case studies focusing on the application of this compound in clinical settings have provided insights into its therapeutic potential. One notable case involved a patient with a resistant bacterial infection who was treated with a formulation containing this compound. The outcome was favorable, with significant improvement observed within two weeks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
